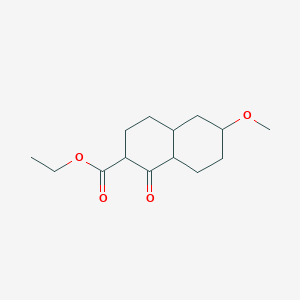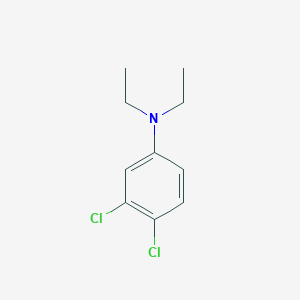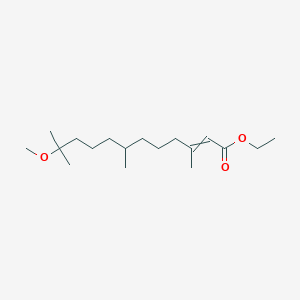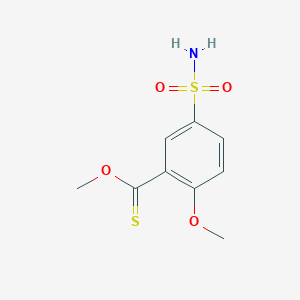
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is a chemical compound with the molecular formula C10H13NO5S2 It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and a carbothioate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The phenol hydroxyl group of salicylic acid is etherified to introduce the methoxy group.
Amination: The sulfonyl chloride derivative is then aminated to form the sulfamoyl group.
Esterification: Finally, esterification is carried out to introduce the carbothioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
科学研究应用
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and carbothioate groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.
相似化合物的比较
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-sulfamoyl-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Uniqueness
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which is not commonly found in similar compounds. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
54670-59-6 |
|---|---|
分子式 |
C9H11NO4S2 |
分子量 |
261.3 g/mol |
IUPAC 名称 |
O-methyl 2-methoxy-5-sulfamoylbenzenecarbothioate |
InChI |
InChI=1S/C9H11NO4S2/c1-13-8-4-3-6(16(10,11)12)5-7(8)9(15)14-2/h3-5H,1-2H3,(H2,10,11,12) |
InChI 键 |
CWNMOSOZAFYNOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=S)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



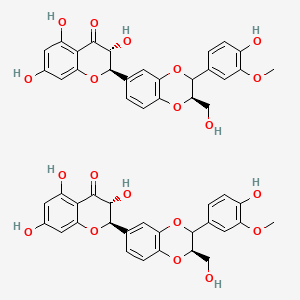


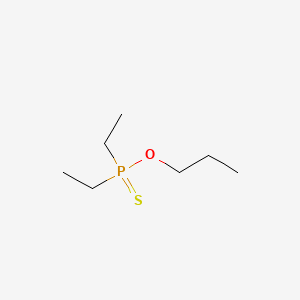

![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
